3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine
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Overview
Description
3-(1-Benzyl-1H-1,2,4-triazol-3-yl)morpholine is a chemical compound that features a morpholine ring attached to a 1,2,4-triazole ring, which is further substituted with a benzyl group
Mechanism of Action
Target of Action
Similar compounds, such as tris[(1-benzyl-1h-1,2,3-triazol-4-yl)methyl]amine, are known to interact with copper ions (cu+ and cu2+) in the reaction environment .
Mode of Action
The compound stabilizes copper ions (Cu+ and Cu2+) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition . This stabilization keeps the copper ions accessible for chemical reactions .
Biochemical Pathways
Its role in the azide-acetylene cycloaddition suggests that it may influence pathways involving copper-catalyzed reactions .
Pharmacokinetics
It is soluble in dmso and dmf , which could potentially influence its bioavailability.
Result of Action
Its role in enhancing the catalytic effect of copper ions in the azide-acetylene cycloaddition suggests that it may influence the efficiency of these reactions .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 3-(1-Benzyl-1H-1,2,4-Triazol-3-yl)Morpholine include the presence of copper ions and the specific reaction conditions. For instance, the compound is known to stabilize copper ions without requiring an inert atmosphere or anhydrous conditions .
Biochemical Analysis
Biochemical Properties
3-(1-Benzyl-1H-1,2,4-triazol-3-yl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with topoisomerase IV, an enzyme crucial for DNA replication and cell division . This interaction can inhibit the enzyme’s activity, leading to potential antimicrobial effects. Additionally, the compound may interact with other biomolecules through hydrogen bonding and van der Waals forces, affecting their structural conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by disrupting tubulin polymerization, which is essential for cell division . This disruption leads to cell cycle arrest and programmed cell death. Furthermore, the compound’s impact on gene expression can result in altered cellular responses, contributing to its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. For instance, its interaction with topoisomerase IV involves binding to the enzyme’s catalytic domain, thereby inhibiting its function . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors influencing its long-term effects. Studies have indicated that it remains stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure may lead to gradual degradation, potentially reducing its efficacy. Long-term studies in vitro and in vivo have shown that the compound can sustain its effects on cellular function, although the extent of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing microbial infections . Higher doses can lead to toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . These interactions can influence metabolic flux and metabolite levels, potentially affecting the compound’s overall pharmacokinetics and pharmacodynamics. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via membrane transporters, influencing its intracellular concentration and activity. Additionally, binding to plasma proteins can affect its distribution and bioavailability in tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular responses. Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazonoyl derivatives and carbodiimides.
Introduction of the benzyl group: The benzyl group can be introduced via nucleophilic substitution reactions.
Attachment of the morpholine ring: This step involves the reaction of the triazole derivative with morpholine under suitable conditions, such as in acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzyl-1H-1,2,4-triazol-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed on the benzyl group or the triazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the benzyl group or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction of the benzyl group may produce benzyl alcohol derivatives.
Scientific Research Applications
3-(1-Benzyl-1H-1,2,4-triazol-3-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Bioconjugation: The triazole ring can act as a linker in bioconjugation reactions, facilitating the attachment of biomolecules to various surfaces.
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzyl-1H-1,2,4-triazol-3-yl)piperazine: Similar structure but with a piperazine ring instead of morpholine.
1-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanol: Contains an ethanol group instead of morpholine.
Uniqueness
3-(1-Benzyl-1H-1,2,4-triazol-3-yl)morpholine is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the solubility and stability of the compound, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
3-(1-benzyl-1,2,4-triazol-3-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-4-11(5-3-1)8-17-10-15-13(16-17)12-9-18-7-6-14-12/h1-5,10,12,14H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVWEXVHQNNNCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NN(C=N2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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